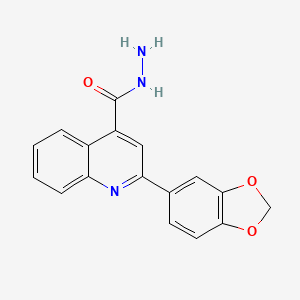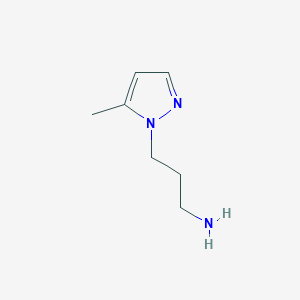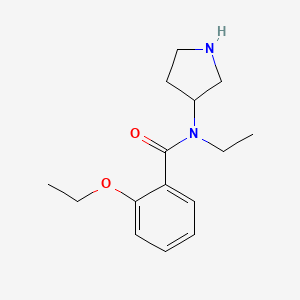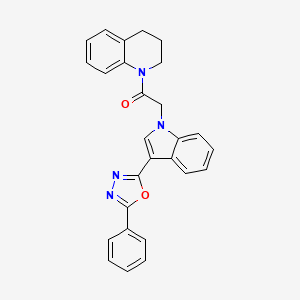
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Applications
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide: has been synthesized and characterized for its potential as a new antifungal agent . The compound’s efficacy against various fungal strains makes it a promising candidate for treating life-threatening fungal infections, particularly in immunocompromised patients such as those with cancer, AIDS, or autoimmune diseases.
Synthesis and Characterization
The compound has been synthesized using various spectroscopic tools. Its molecular structure was determined through single crystal X-ray analysis, which confirmed the (E)-configuration of the imine moiety . This detailed structural information is crucial for understanding the compound’s interactions at the molecular level.
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to explore the electronic characteristics of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide . These computations are essential for predicting the reactivity and stability of the compound, which are important parameters in drug design and other chemical applications.
Molecular Docking Studies
Molecular docking studies have been executed to predict the interaction of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide with biological targets . This approach helps in identifying potential binding sites and the strength of the interaction, which is valuable for drug development processes.
Hirshfeld Surface Analysis
Hirshfeld surface analysis provides insight into the intermolecular interactions of the compound. This analysis can reveal information about the compound’s crystal packing and potential for forming solid-state networks .
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds suggests potential applications in photonics and optoelectronics . While specific studies on 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide may not be available, its structural analogs show promise in these fields.
Spectroscopic Properties
The spectroscopic properties of the compound, including UV-Vis and IR spectra, are essential for its identification and quality control in both research and industrial settings .
Thermal Stability
Understanding the thermal stability of the compound is important for its storage and handling. Studies on related compounds can provide a baseline for predicting the behavior of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide under various temperature conditions .
Mécanisme D'action
Target of Action
The primary targets of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide are currently unknown. This compound is a biochemical used for proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of biochemicals like 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide . These factors can include temperature, pH, and the presence of other molecules or ions.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-20-17(21)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOXZSVDMHGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B2858044.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2858045.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)


![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)





![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)